4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid

Catalog No.
S14191486
CAS No.
M.F
C33H22O6
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoi...

Product Name

4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid

IUPAC Name

4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid

Molecular Formula

C33H22O6

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C33H22O6/c34-31(35)25-11-5-21(6-12-25)20-1-3-22(4-2-20)28-17-29(23-7-13-26(14-8-23)32(36)37)19-30(18-28)24-9-15-27(16-10-24)33(38)39/h1-19H,(H,34,35)(H,36,37)(H,38,39)

InChI Key

IHXWCGKMBFQHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O

4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known as 3,5-bis(4-carboxyphenyl)benzoic acid, is an organic compound characterized by its complex structure featuring multiple carboxylic acid groups. Its molecular formula is C27H18O6C_{27}H_{18}O_{6}, and it has a molecular weight of approximately 438.43 g/mol. The compound appears as a white crystalline solid and exhibits a rigid, planar structure due to extensive conjugation among the benzene rings and carboxylic acid groups. This structural configuration enhances its polar character, making it soluble in polar solvents such as water and alcohols .

Typical of aromatic carboxylic acids. Key reactions include:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of additional carboxylic acids.
  • Reduction: It can be reduced using lithium aluminum hydride, resulting in the formation of alcohols.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters under acidic conditions.
  • Acid-Base Reactions: The carboxylic acid groups are capable of participating in acid-base reactions, forming salts with bases.

While specific biological mechanisms for 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid are not extensively documented, its carboxylic acid groups suggest potential interactions through hydrogen bonding and ionic interactions. These properties may allow it to act as a ligand in coordination chemistry, potentially forming complexes with metal ions. This characteristic is relevant in various applications including catalysis and materials science .

The synthesis of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid typically involves multi-step organic reactions:

  • Formation of the Central Benzene Ring: Starting materials undergo electrophilic aromatic substitution to create a benzene core.
  • Introduction of Carboxyphenyl Groups: Subsequent reactions introduce para-carboxyphenyl groups onto the benzene core through additional electrophilic substitution.
  • Final Assembly: The final product is obtained by coupling the functionalized benzene derivatives.

These methods allow for controlled introduction of functional groups and formation of the desired tripodal structure.

4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid has several notable applications:

  • Metal-Organic Frameworks (MOFs): It serves as a building block for synthesizing MOFs, which are utilized in gas storage, separation, and catalysis.
  • Drug Delivery Systems: Its ability to form stable structures makes it useful in developing biomaterials for drug delivery applications.
  • Catalysis: The compound's coordination capabilities with metal ions enhance its potential use in catalytic processes.
  • Materials Science: It is employed in creating advanced materials with specific properties due to its unique structural features .

Studies on interaction mechanisms involving 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid primarily focus on its ability to coordinate with metal ions. The presence of multiple carboxylic acid groups facilitates hydrogen bonding and ionic interactions, enhancing its potential use in various applications such as catalysis and material science where metal-ligand interactions are crucial.

Several compounds share structural similarities with 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1,3,5-Tris(4-carboxyphenyl)benzeneC27H18O6Contains three carboxyphenyl groups; used in MOFs
1,3-Di(4-carboxyphenyl)benzeneC22H16O4Fewer functional groups; less sterically hindered
4-Carboxybenzoic AcidC8H6O4Simpler structure; commonly used in organic synthesis
4-[3-(4-Carboxyphenyl)phenyl]benzoic AcidC27H18O6Similar structure but different substitution pattern

The unique aspect of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid lies in its tripodal structure and multiple carboxylic functionalities that enhance its reactivity and applicability in advanced materials and coordination chemistry .

XLogP3

7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

514.14163842 g/mol

Monoisotopic Mass

514.14163842 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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